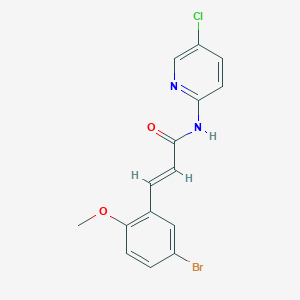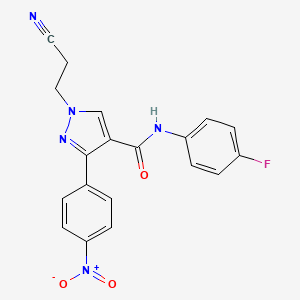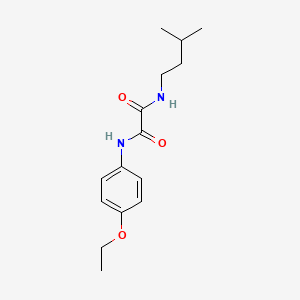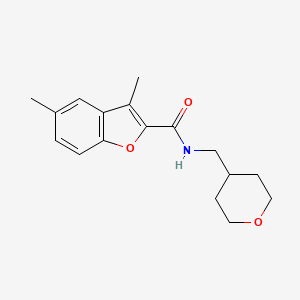
3-(5-bromo-2-methoxyphenyl)-N-(5-chloro-2-pyridinyl)acrylamide
Overview
Description
3-(5-bromo-2-methoxyphenyl)-N-(5-chloro-2-pyridinyl)acrylamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-N-(5-chloro-2-pyridinyl)acrylamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cell growth and inflammation. The compound has been shown to inhibit the activity of a protein called cyclin-dependent kinase 4, which is involved in cell division. It has also been shown to inhibit the activity of a protein called nuclear factor kappa B, which is involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-bromo-2-methoxyphenyl)-N-(5-chloro-2-pyridinyl)acrylamide has various biochemical and physiological effects. In cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis, which is programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells. In inflammatory cells, the compound has been shown to inhibit the production of cytokines, which are proteins that promote inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(5-bromo-2-methoxyphenyl)-N-(5-chloro-2-pyridinyl)acrylamide in laboratory experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. This makes it a promising compound for further research in cancer and inflammatory diseases. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in laboratory experiments.
Future Directions
There are several future directions for the research of 3-(5-bromo-2-methoxyphenyl)-N-(5-chloro-2-pyridinyl)acrylamide. One direction is to study its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Another direction is to further investigate the mechanism of action and optimize its use in laboratory experiments. Additionally, there is potential for the development of new derivatives of the compound with improved efficacy and selectivity.
Synthesis Methods
The synthesis of 3-(5-bromo-2-methoxyphenyl)-N-(5-chloro-2-pyridinyl)acrylamide involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form 5-bromo-2-methoxybenzoyl chloride. This intermediate is then reacted with 5-chloro-2-pyridinamine to form the final product. The reaction takes place in the presence of a base and a solvent, such as dimethylformamide or dimethyl sulfoxide.
Scientific Research Applications
3-(5-bromo-2-methoxyphenyl)-N-(5-chloro-2-pyridinyl)acrylamide has been studied for its potential applications in various areas of scientific research. One area of interest is cancer research, where the compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-(5-chloropyridin-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O2/c1-21-13-5-3-11(16)8-10(13)2-7-15(20)19-14-6-4-12(17)9-18-14/h2-9H,1H3,(H,18,19,20)/b7-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVRQRSRIDKNHE-FARCUNLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367536 | |
| Record name | STK078024 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-bromo-2-methoxyphenyl)-N-(5-chloropyridin-2-yl)prop-2-enamide | |
CAS RN |
6216-78-0 | |
| Record name | STK078024 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{3-[(2-fluorobenzyl)oxy]-4-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4885586.png)

![ethyl 5-ethyl-2-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}-3-thiophenecarboxylate](/img/structure/B4885596.png)
![5-chloro-2-(methylthio)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-4-pyrimidinecarboxamide](/img/structure/B4885602.png)

![3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B4885622.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B4885630.png)
![1-(4-methoxyphenyl)-3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4885633.png)

![2,7-dimethyl-4,9-bis(methylamino)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B4885650.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-methylglycinamide](/img/structure/B4885679.png)
![3,3'-methylenebis{6-[(3-carboxypropanoyl)amino]benzoic acid}](/img/structure/B4885691.png)